molecular formula C16H21ClN2O4S B5494500 1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE

1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B5494500
M. Wt: 372.9 g/mol
InChI Key: ZFOHEWQNPAOPHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a carboxamide group, and a sulfonyl chloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxybenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    N-(Prop-2-en-1-yl)piperidine-4-carboxamide: A related compound with a similar piperidine and carboxamide structure.

Uniqueness

1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of both the sulfonyl chloride and carboxamide groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-N-prop-2-enylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O4S/c1-3-8-18-16(20)12-6-9-19(10-7-12)24(21,22)15-11-13(17)4-5-14(15)23-2/h3-5,11-12H,1,6-10H2,2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOHEWQNPAOPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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